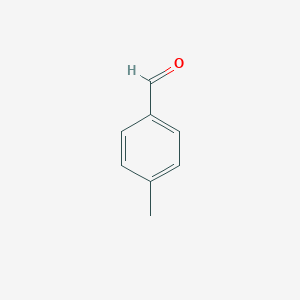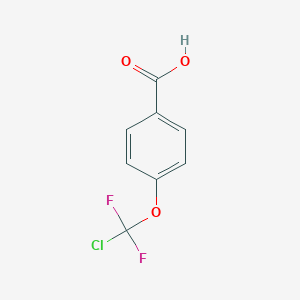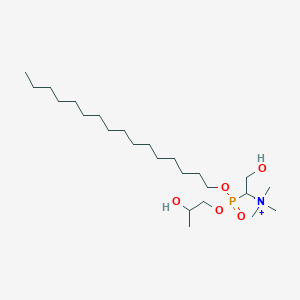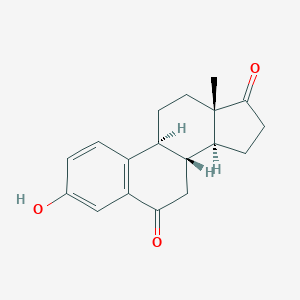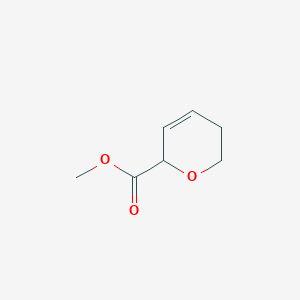
Methyl 3,6-dihydro-2H-pyran-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-dihydro-2H-pyran-6-carboxylate is a chemical compound that belongs to the class of pyran compounds. It is widely used in organic synthesis due to its unique chemical properties. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Wirkmechanismus
The mechanism of action of Methyl 3,6-dihydro-2H-pyran-6-carboxylate is still not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemische Und Physiologische Effekte
Methyl 3,6-dihydro-2H-pyran-6-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been shown to modulate the expression of various genes involved in inflammation and cancer. In addition, this compound has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3,6-dihydro-2H-pyran-6-carboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively stable and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is highly reactive and can undergo various chemical transformations, which can complicate the interpretation of experimental results. In addition, this compound is relatively insoluble in water, which can limit its applicability in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3,6-dihydro-2H-pyran-6-carboxylate. One possible direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another possible direction is the investigation of the structure-activity relationships of this compound and its derivatives to identify new bioactive molecules. Furthermore, the potential applications of this compound in the field of material science, such as the synthesis of new polymers and materials, can also be explored.
Synthesemethoden
The synthesis of Methyl 3,6-dihydro-2H-pyran-6-carboxylate can be achieved through several methods, including the Pechmann condensation, the Knoevenagel condensation, and the Michael addition reaction. The Pechmann condensation involves the reaction between a phenol and a β-ketoester in the presence of a strong acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde and a β-diketone in the presence of a base catalyst. The Michael addition reaction involves the reaction between a β-dicarbonyl compound and an α,β-unsaturated carbonyl compound in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6-dihydro-2H-pyran-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has been used as a starting material for the synthesis of various bioactive molecules, including anticancer agents, antimicrobial agents, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
157920-14-4 |
|---|---|
Produktname |
Methyl 3,6-dihydro-2H-pyran-6-carboxylate |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl 3,6-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h2,4,6H,3,5H2,1H3 |
InChI-Schlüssel |
DCCHWISWOMKJBB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C=CCCO1 |
Kanonische SMILES |
COC(=O)C1C=CCCO1 |
Synonyme |
2H-Pyran-2-carboxylicacid,5,6-dihydro-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



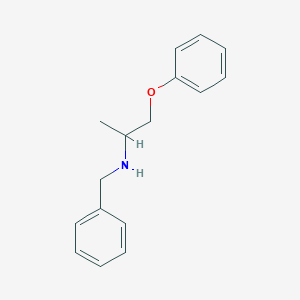
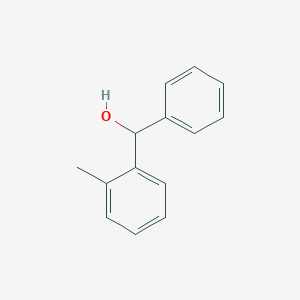
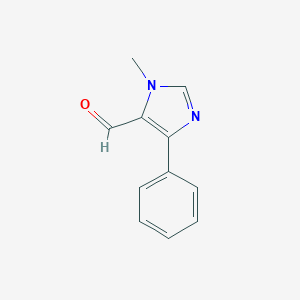
![2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B123479.png)
![2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B123480.png)
![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)
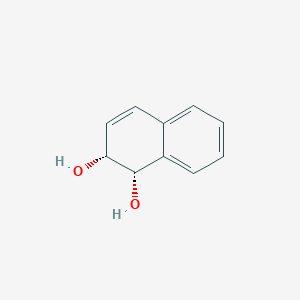
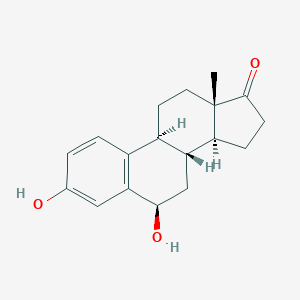
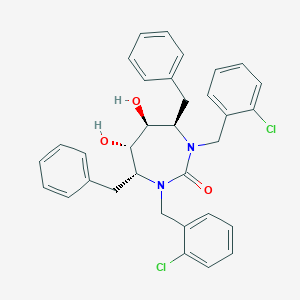
![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)
